![molecular formula C49H52F6N3P3Ru B11927625 Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)

Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

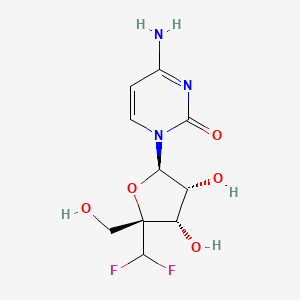

Hexafluorophosphate d’acétonitrilebis[2-diphénylphosphino-6-T-butylpyridine]cyclopentadiénylruthénate(II): est un composé organométallique complexe de formule moléculaire C49H52F6N3P3Ru . Ce composé est connu pour son utilisation comme catalyseur dans diverses réactions chimiques, en particulier dans le domaine de la synthèse organique . Il se caractérise par sa forme de poudre jaune et sa nature sensible à l’air .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du hexafluorophosphate d’acétonitrilebis[2-diphénylphosphino-6-T-butylpyridine]cyclopentadiénylruthénate(II) implique généralement la réaction de complexes cyclopentadiénylruthénate avec des pyridines substituées par du diphénylphosphino en présence d’acétonitrile . La réaction est réalisée sous atmosphère inerte pour éviter l’oxydation et la dégradation des intermédiaires sensibles .

Méthodes de production industrielle: Les méthodes de production industrielle pour ce composé ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires à celles utilisées en laboratoire, avec des étapes supplémentaires pour la purification et le contrôle de la qualité afin de garantir une pureté élevée et une constance .

Analyse Des Réactions Chimiques

Types de réactions: Le hexafluorophosphate d’acétonitrilebis[2-diphénylphosphino-6-T-butylpyridine]cyclopentadiénylruthénate(II) subit divers types de réactions, notamment:

Oxydation: Le composé peut participer à des réactions d’oxydation, souvent facilitées par son centre ruthénium.

Réduction: Il peut également subir des réactions de réduction, où le centre ruthénium joue un rôle crucial.

Substitution: Les réactions de substitution de ligand sont courantes, où un ligand dans le complexe est remplacé par un autre.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent l’oxygène et le peroxyde d’hydrogène.

Réduction: Des agents réducteurs tels que l’hydrogène gazeux ou les hydrures sont souvent utilisés.

Substitution: L’échange de ligand peut être facilité par divers nucléophiles ou électrophiles dans des conditions contrôlées.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des espèces de ruthénium oxydées, tandis que les réactions de substitution peuvent produire de nouveaux complexes de ruthénium avec différents ligands .

Applications de la recherche scientifique

Chimie: En chimie, ce composé est utilisé comme catalyseur dans diverses réactions de synthèse organique, notamment l’hydrogénation, l’oxydation et la formation de liaison carbone-carbone .

Biologie: Bien que ses applications directes en biologie soient limitées, les propriétés catalytiques du composé peuvent être utilisées dans la synthèse de molécules biologiquement actives .

Industrie: Dans le secteur industriel, le composé est utilisé dans la production de produits chimiques fins et de produits pharmaceutiques, où ses propriétés catalytiques sont très appréciées .

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and carbon-carbon bond formation .

Biology: While its direct applications in biology are limited, the compound’s catalytic properties can be utilized in the synthesis of biologically active molecules .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued .

Mécanisme D'action

Le mécanisme par lequel le hexafluorophosphate d’acétonitrilebis[2-diphénylphosphino-6-T-butylpyridine]cyclopentadiénylruthénate(II) exerce ses effets passe principalement par son rôle de catalyseur. Le centre ruthénium facilite diverses transformations chimiques en fournissant un site réactif pour les molécules de substrat . Les ligands du composé, y compris les groupes diphénylphosphino et pyridine, contribuent à stabiliser les intermédiaires réactifs et à améliorer l’efficacité catalytique globale .

Comparaison Avec Des Composés Similaires

Composés similaires:

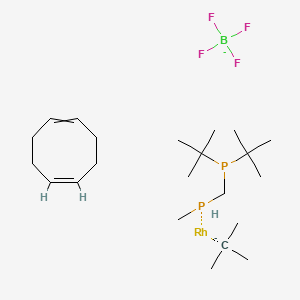

- Benzylidène-bis(tricyclohexylphosphine)dichlororuthénium

- Dichlorotri(μ-chloro)bis{®-(+)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}diruthénate(II) de diméthylammonium

- Dichlorobis(μ-chloro)bis[(1,2,3,6,7,8-η)-2,7-diméthyl-2,6-octadien-1,8-diyl]diruthénium(IV)

Unicité: Ce qui distingue le hexafluorophosphate d’acétonitrilebis[2-diphénylphosphino-6-T-butylpyridine]cyclopentadiénylruthénate(II) des composés similaires est sa combinaison unique de ligands, qui confèrent des propriétés stériques et électroniques spécifiques qui améliorent ses performances catalytiques dans certaines réactions . La présence du ligand acétonitrile contribue également à sa réactivité et à sa stabilité distinctes .

Propriétés

Formule moléculaire |

C49H52F6N3P3Ru |

|---|---|

Poids moléculaire |

990.9 g/mol |

Nom IUPAC |

acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2 |

Clé InChI |

OWGIBKAXZNILPZ-UHFFFAOYSA-N |

SMILES canonique |

CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)

![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)

![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)